molecular formula C36H33N5O6S B2363951 N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide CAS No. 689759-90-8

N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide

Cat. No. B2363951
M. Wt: 663.75
InChI Key: OEWHMADIPKBKPK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C36H33N5O6S and its molecular weight is 663.75. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Applications

The compound N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide belongs to a class of quinazoline and acetamide derivatives known for their significant curative activities in scientific research. These compounds have been synthesized and evaluated for their potential in treating various conditions without detailing their application in drug usage or dosages specifically.

  • Anti-Ulcerogenic and Anti-Ulcerative Colitis Activities : Novel quinazoline derivatives, including compounds similar in structure to N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide, have shown significant anti-ulcerogenic and anti-ulcerative colitis activities. These compounds demonstrated curative effects against acetic acid-induced ulcer models and were found to be more effective than standard drugs like dexamesathone and omeprazole in reducing ulcerative parameters. This suggests their potential as safer alternatives for the treatment of peptic ulcers and ulcerative colitis, with no reported side effects on liver and kidney functions upon prolonged administration (Alasmary et al., 2017).

  • Antihypertensive Properties : Studies on quinazolinone derivatives have explored their potential as antihypertensive agents. Specific quinazoline derivatives synthesized through various reaction sequences aimed at discovering novel antihypertensive heterocycles within this series. Preliminary pharmacological evaluations suggested that while some derivatives did not exhibit antihypertensive activity, the structural exploration contributes to the understanding of the activity profile of quinazoline compounds, indicating the vast potential for discovering effective antihypertensive agents within this chemical class (Shiau et al., 1990).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33N5O6S/c1-45-30-10-6-5-9-28(30)37-33(42)22-48-36-38-29-20-32-31(46-23-47-32)19-27(29)35(44)41(36)21-24-11-13-25(14-12-24)34(43)40-17-15-39(16-18-40)26-7-3-2-4-8-26/h2-14,19-20H,15-18,21-23H2,1H3,(H,37,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWHMADIPKBKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide

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